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Introduction

Famotidine is a potent histamine H2-receptor antagonist that effectively inhibits gastric acid

secretion.[1][2][3] It is widely prescribed for the treatment of peptic ulcer disease,

gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][2] However,

conventional oral formulations of famotidine have a relatively short biological half-life of 2.5 to 4

hours and an oral bioavailability of only 40-45%, which necessitates frequent dosing to

maintain therapeutic efficacy.[4][5][6] The development of a sustained-release dosage form is

therefore highly desirable to improve patient compliance, maintain steady plasma drug

concentrations, and prolong the therapeutic effect.[6]

This document provides detailed application notes and protocols for the formulation and

evaluation of sustained-release famotidine hydrochloride dosage forms, intended for

researchers and drug development professionals.

Mechanism of Action: Famotidine
Famotidine competitively inhibits the action of histamine on H2 receptors located on the

basolateral membrane of gastric parietal cells.[1][3] This action blocks the signaling pathway for

acid secretion, leading to a reduction in both the volume and acid concentration of gastric juice.

[1][7]
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Caption: Famotidine's mechanism of action on gastric parietal cells.

Physicochemical and Pharmacokinetic Properties of
Famotidine
A summary of key properties is essential for designing an effective sustained-release system.

Property Value Reference

Chemical Formula C8H15N7O2S3 [3]

Molecular Weight
337.45 g/mol (Famotidine) /

373.9 g/mol (HCl salt)
[8][9]

Melting Point Approx. 163–164 °C [10]

pKa 6.76 [3]

Solubility

Very slightly soluble in water;

freely soluble in glacial acetic

acid; slightly soluble in

methanol.

[3][10][11]

Oral Bioavailability 40–50% [2][4][12]

Elimination Half-life 2.5–4.0 hours [2][4][5][6]

Time to Peak (Oral) 1–4 hours [4][12]

Plasma Protein Binding 15–22% [2][4]

Primary Elimination
Renal (approx. 70%

unchanged)
[4]
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General Experimental Workflow for Formulation
Development
The development of a sustained-release famotidine formulation follows a structured workflow

from initial design to final evaluation.

1. Pre-formulation Studies
(Drug-Excipient Compatibility - FTIR, DSC)

2. Formulation Design
(Selection of Polymers & Method)

3. Pre-compression Evaluation
(Flow Properties, Density)

4. Manufacturing
(e.g., Direct Compression, Wet Granulation)

5. Post-compression Evaluation
(Hardness, Friability, Content Uniformity)

6. In Vitro Dissolution Testing
(USP Apparatus, pH 1.2 & 6.8)

7. Kinetic Release Modeling
(Higuchi, Korsmeyer-Peppas)

8. Stability Studies
(Accelerated Conditions)

Click to download full resolution via product page
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Caption: General workflow for sustained-release tablet development.

Application Note 1: Hydrophilic Matrix Tablets
Hydrophilic matrix tablets are a common and effective strategy for achieving sustained drug

release. The system relies on polymers that hydrate in the presence of gastrointestinal fluids to

form a gel layer that controls the rate of drug diffusion and/or matrix erosion.

Protocol 1: Formulation and Evaluation of Famotidine
Matrix Tablets
This protocol details the preparation of sustained-release famotidine tablets (40 mg) using

hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC).

1. Materials and Equipment

API: Famotidine Hydrochloride

Polymers: HPMC K100M, HPMC K15M[13]

Filler/Binder: Microcrystalline Cellulose (Avicel PH 101), Lactose

Glidant: Talc[13]

Lubricant: Magnesium Stearate[13]

Equipment: Digital weighing balance, Mortar and pestle, Sieves (20#, 80#), V-blender, Tablet

compression machine, Hardness tester, Friability tester, UV-Vis Spectrophotometer.

2. Example Formulation Composition
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Ingredient Function Quantity per Tablet (mg)

Famotidine HCl
Active Pharmaceutical

Ingredient
40

HPMC K100M Release-Controlling Polymer 80

Lactose Filler 122

Talc Glidant 4

Magnesium Stearate Lubricant 4

Total Weight 250

3. Manufacturing Procedure (Direct Compression)

Sieving: Pass famotidine, HPMC K100M, and lactose through an 80-mesh sieve to ensure

uniformity.[13]

Blending: Mix the sieved powders thoroughly in a V-blender for 15-30 minutes.[13]

Lubrication: Add talc and magnesium stearate to the blend and mix for an additional 3-5

minutes.

Compression: Compress the final blend into tablets using an 8.73mm punch to achieve a

target weight of 250 mg and hardness of 4-6 kg/cm ².[13]

4. Evaluation of Pre-compression Parameters

Angle of Repose: Determine the angle of repose to assess the flowability of the powder

blend. Values below 35° indicate acceptable to good flow properties.

Bulk and Tapped Density: Measure the bulk and tapped densities of the blend.

Compressibility Index (Carr's Index): Calculate using the formula: [(Tapped Density - Bulk

Density) / Tapped Density] x 100. Values from 11-16% indicate good flow characteristics.

5. Evaluation of Post-compression Parameters
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Parameter Method Acceptance Criteria

Weight Variation

Weigh 20 tablets individually

and calculate the average

weight.

Complies with Pharmacopoeial

specifications (e.g., ±7.5% for

130-324mg tablets).

Hardness
Test 5-10 tablets using a

hardness tester.

Typically 4-6 kg/cm ² to ensure

mechanical integrity.[13]

Friability
Test a sample of tablets in a

friabilator (e.g., 100 rotations).

Less than 1% weight loss is

acceptable.[14]

Thickness
Measure the thickness of 10

tablets using a caliper.

Should be uniform across the

batch.

Drug Content

Assay a powdered sample of

10 tablets using UV

spectrophotometry at 265 nm.

90-110% of the label claim.

Application Note 2: Gastro-retentive Floating Matrix
Tablets
For drugs like famotidine, which have an absorption window in the upper GI tract, prolonging

gastric residence time can significantly improve bioavailability.[12] Floating drug delivery

systems (FDDS) achieve this by maintaining a density lower than that of gastric fluids.[14]

Protocol 2: Formulation of Effervescent Floating Tablets
This protocol uses a gas-generating agent (sodium bicarbonate) within a hydrophilic matrix to

induce buoyancy.

1. Materials

API: Famotidine Hydrochloride

Polymers: HPMC K100M, HPMC K4M[14]

Gas-Generating Agent: Sodium Bicarbonate[14][15]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.pharmtech.com/view/formulation-and-evaluation-famotidine-floating-matrix-tablets
https://www.alliedacademies.org/articles/formulation-and-characterization-of-effervescent-floating-matrix-tablets-of-famotidine-hydrochloride.pdf
https://egrove.olemiss.edu/cgi/viewcontent.cgi?article=3192&context=etd
https://www.alliedacademies.org/articles/formulation-and-characterization-of-effervescent-floating-matrix-tablets-of-famotidine-hydrochloride.pdf
https://www.benchchem.com/product/b14066863?utm_src=pdf-body
https://www.alliedacademies.org/articles/formulation-and-characterization-of-effervescent-floating-matrix-tablets-of-famotidine-hydrochloride.pdf
https://www.alliedacademies.org/articles/formulation-and-characterization-of-effervescent-floating-matrix-tablets-of-famotidine-hydrochloride.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3465142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14066863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Excipients: As listed in Protocol 1.

2. Example Formulation Composition

Ingredient Function Quantity per Tablet (mg)

Famotidine HCl
Active Pharmaceutical

Ingredient
40

HPMC K100M Swellable Matrix Polymer 100

Sodium Bicarbonate Gas-Generating Agent 30

Lactose Filler 72

Talc Glidant 4

Magnesium Stearate Lubricant 4

Total Weight 250

3. Manufacturing Procedure

Follow the direct compression method as described in Protocol 1.

4. Evaluation of Floating Properties

Apparatus: Use a 100 mL beaker containing 0.1 N HCl.[13]

Procedure: Place a tablet in the beaker.

Floating Lag Time: Measure the time it takes for the tablet to rise to the surface of the

medium.[13]

Total Floating Time: Record the total duration for which the tablet remains buoyant. A

duration of 6-10 hours or more is desirable.[14]

Mechanism: Upon contact with the acidic medium, sodium bicarbonate reacts to generate

CO2 gas. This gas gets entrapped within the gel matrix formed by the hydrating HPMC,

reducing the tablet's density and causing it to float.[14][15]
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Protocol 3: In Vitro Drug Release Testing
Dissolution testing is critical for assessing the sustained-release characteristics of the

formulation.

1. Dissolution Parameters

Parameter Condition

Apparatus USP Type II (Paddle) or Type I (Basket)

Dissolution Medium

900 mL of 0.1 N HCl (pH 1.2) for the first 2

hours, followed by pH 6.8 or 7.4 phosphate

buffer.[16][17][18]

Temperature 37 ± 0.5 °C

Rotation Speed 50 or 100 rpm

Sampling Times 1, 2, 4, 6, 8, 10, 12, and 24 hours.

2. Procedure

Place one tablet in each dissolution vessel.

Withdraw 5-10 mL samples at the specified time intervals.

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples through a suitable filter (e.g., 0.45 µm).

Analyze the concentration of famotidine in the samples using a validated UV

spectrophotometric method at 265 nm.[19]

3. Data Analysis: Kinetic Modeling To understand the mechanism of drug release, the

dissolution data can be fitted to various kinetic models.
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Caption: Fitting dissolution data to kinetic models to find release mechanism.

Higuchi Model: Often indicates that drug release is controlled by diffusion through the matrix.

A high correlation coefficient (R²) for this model is common for matrix tablets.

Korsmeyer-Peppas Model: Helps to characterize the release mechanism. An 'n' value of <

0.5 suggests Fickian diffusion, while values between 0.5 and 1.0 indicate anomalous (non-

Fickian) transport, involving both diffusion and polymer relaxation/erosion.[17]

Conclusion
The development of sustained-release famotidine hydrochloride formulations, particularly

through hydrophilic matrix and floating systems, presents a viable strategy to overcome the

limitations of its short half-life and improve therapeutic outcomes. The protocols outlined above

provide a comprehensive framework for the formulation, manufacturing, and evaluation of such

advanced dosage forms. Careful selection of polymers and systematic evaluation of physical

properties and drug release kinetics are paramount to achieving a successful and stable

product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14066863#famotidine-hydrochloride-formulation-for-
sustained-drug-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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